molecular formula C9H18N2O2 B1199102 N-(2-propylpentanoyl)urea CAS No. 6098-20-0

N-(2-propylpentanoyl)urea

Cat. No. B1199102
CAS RN: 6098-20-0
M. Wt: 186.25 g/mol
InChI Key: PZMMWWLCCGJACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-propylpentanoyl)urea, also known as N-(2-propylpentanoyl)urea, is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-propylpentanoyl)urea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-propylpentanoyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-propylpentanoyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6098-20-0

Product Name

N-(2-propylpentanoyl)urea

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-carbamoyl-2-propylpentanamide

InChI

InChI=1S/C9H18N2O2/c1-3-5-7(6-4-2)8(12)11-9(10)13/h7H,3-6H2,1-2H3,(H3,10,11,12,13)

InChI Key

PZMMWWLCCGJACT-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC(=O)N

Canonical SMILES

CCCC(CCC)C(=O)NC(=O)N

Other CAS RN

6098-20-0

synonyms

N-(2-propylpentanoyl)urea
valproyl urea
VPU compound

Origin of Product

United States

Synthesis routes and methods

Procedure details

Valproyl chloride (0.057 mol), prepared by coupling of thionylchloride and valproic acid according to a published method [24], was dissolved in dry acetonitrile (50 ml), and the resulting solution was slowly added to a boiling solution of urea (0.14 mole) in dry acetonitrile (100 ml) and allowed to reflux for 2 hours. Thereafter the organic solvent was evaporated under reduced pressure and the product was dissolved in ethyl acetate (100 ml) and washed three times with 20 ml of distilled water. The organic fraction was dried over MgSO4, filtered and evaporated under reduced pressure. The products were purified by crystallization from ethyl acetate.
Quantity
0.057 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.14 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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